2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
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Overview
Description
2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a piperazine ring substituted with a dimethylpyrimidinyl group and a trimethylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent under controlled conditions.
Substitution with Dimethylpyrimidinyl Group: The piperazine intermediate is then reacted with 5,6-dimethylpyrimidine-4-yl chloride in the presence of a base such as potassium carbonate to form the desired substitution product.
Introduction of Trimethylpyrimidinyl Group: The final step involves the reaction of the intermediate with N,N,6-trimethylpyrimidine-4-amine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis techniques to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenylpyrimidin-4-yl)piperazine: Another pyrimidine derivative with potential biological activity.
Uniqueness
2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the piperazine and pyrimidine rings, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7/c1-12-10-15(22(4)5)21-17(20-12)24-8-6-23(7-9-24)16-13(2)14(3)18-11-19-16/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASZHSVVNJGROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC(=C3C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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